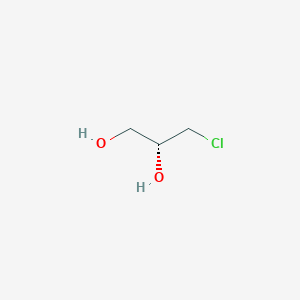

(R)-3-Chloro-1,2-propanediol

Descripción general

Descripción

®-3-Chloro-1,2-propanediol is an organic compound with the molecular formula C3H7ClO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ®-3-Chloro-1,2-propanediol can be synthesized through several methods. One common approach involves the chlorination of glycerol. This reaction typically uses hydrochloric acid or thionyl chloride as the chlorinating agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the chlorination process.

Industrial Production Methods: In industrial settings, ®-3-Chloro-1,2-propanediol is produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Types of Reactions:

Oxidation: ®-3-Chloro-1,2-propanediol can undergo oxidation reactions to form various products, including aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form 3-chloro-1-propanol using reducing agents such as lithium aluminum hydride.

Substitution: ®-3-Chloro-1,2-propanediol can participate in nucleophilic substitution reactions. For example, it can react with sodium hydroxide to form glycidol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: 3-Chloro-1-propanol.

Substitution: Glycidol.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

1.1 Synthesis of L-Carnitine

One of the primary applications of (R)-3-chloro-1,2-propanediol is in the synthesis of L-carnitine, a compound crucial for fatty acid metabolism in the body. Research highlights a practical and efficient method for utilizing (R)-MCP in this synthesis, indicating its significance in pharmaceutical formulations aimed at enhancing metabolic processes in humans .

Table 1: Synthesis Pathways Utilizing this compound

| Compound | Method of Synthesis | Reference |

|---|---|---|

| L-Carnitine | Using this compound | Yang et al., 2011 |

| Other Pharmaceuticals | Various synthetic pathways | US5017484A |

Biotechnological Applications

2.1 Microbial Metabolism

The optically active form of 3-chloro-1,2-propanediol can be produced using specific microorganisms that selectively metabolize this compound. This biotechnological approach allows for the production of high-purity (R)-MCP, which can then be utilized in various chemical syntheses .

Case Study: Microbial Production Process

- Microorganism Used: Specific strains capable of metabolizing (R)- or (S)-3-chloro-1,2-propanediol.

- Conditions: Reaction typically occurs at temperatures between 15°C to 50°C and pH levels from 4.0 to 10.0.

- Outcome: High yields of optically active compounds suitable for pharmaceutical applications.

Food Industry Concerns

While this compound is valuable in synthesis, it is also recognized as a contaminant in food products, particularly in hydrolyzed vegetable proteins. Regulatory bodies emphasize the need to minimize its concentration due to potential health risks associated with its consumption .

Table 2: Health Implications of this compound

| Health Effect | Study Reference |

|---|---|

| Accumulation in body fluids | Edwards et al., 1975 |

| Inhibition of glycolytic enzymes | Kaur & Guraya, 1981a |

| Nephrotoxicity | Jones et al., 1978 |

Toxicological Studies

Research has shown that both the (R) and (S) isomers of 3-chloro-1,2-propanediol exhibit varying degrees of toxicity. The (R) isomer has been linked to nephrotoxic effects and disruptions in reproductive health in animal models, highlighting the need for careful handling and regulation of this compound .

Case Study: Toxicity Assessment

- Animal Model: Male Wistar rats.

- Dosage: Administration of varying doses led to significant renal damage at higher concentrations.

- Findings: Indications of acute glomerular nephritis and other renal pathologies were observed at doses exceeding therapeutic levels.

Mecanismo De Acción

The mechanism of action of ®-3-Chloro-1,2-propanediol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound’s chlorinated structure allows it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity.

Comparación Con Compuestos Similares

(S)-3-Chloro-1,2-propanediol: The enantiomer of ®-3-Chloro-1,2-propanediol, with similar chemical properties but different biological activities.

3-Chloro-1-propanol: A related compound with one less hydroxyl group, used in similar applications but with different reactivity.

Glycidol: A product of the substitution reaction of ®-3-Chloro-1,2-propanediol, used in the synthesis of various chemicals.

Uniqueness: ®-3-Chloro-1,2-propanediol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.

Actividad Biológica

(R)-3-Chloro-1,2-propanediol (also known as 3-MCPD) is a compound that has garnered attention due to its biological activity and potential toxicological effects. This article provides a comprehensive overview of its biological activities, including its effects on various biological systems, mechanisms of action, and relevant case studies.

This compound is a chlorinated organic compound with the molecular formula C₃H₇ClO₂. It exists as two enantiomers: (R)- and (S)-3-chloro-1,2-propanediol, with distinct biological activities.

Research indicates that this compound primarily affects glycolytic processes in spermatozoa. The compound inhibits key glycolytic enzymes, leading to reduced sperm motility and viability. Specifically, it has been suggested that its metabolites inhibit glyceraldehyde 3-phosphate dehydrogenase and triosephosphate isomerase, which are crucial for sperm energy metabolism .

Inhibition of Glycolysis

- Study Findings : A study demonstrated that subcutaneous injections of 6.5 mg/kg body weight in rats resulted in decreased activity of glycolytic enzymes in epididymal and testicular tissues after nine days .

- Sperm Motility : The inhibition of glycolysis was linked to reduced sperm motility, which was reversible upon cessation of exposure .

Spermatotoxicity

Numerous studies have highlighted the spermatotoxic effects of this compound:

- Testosterone Secretion : It was found to decrease testosterone secretion in cultured Leydig cells from rats .

- Histological Changes : Long-term exposure led to significant histological changes in testes and epididymis, including testicular degeneration and atrophy in male rats .

Renal Effects

The compound also exhibits nephrotoxic properties:

- Diuresis : Intraperitoneal injection at doses of 100 mg/kg resulted in increased diuresis and proteinuria in male Wistar rats; higher doses caused severe renal damage and even death .

- Kidney Histology : Histological examination revealed acute glomerular nephritis characterized by calcium oxalate crystals in urine samples .

Study on Rats

In a controlled study involving Fischer 344 rats:

- Dosage : Rats were administered drinking water containing varying concentrations of this compound (0, 100, 300, or 500 mg/L) for 90 days.

- Findings : The study noted slight anemia and increased mortality rates among males at higher doses. Histopathological examinations revealed significant testicular degeneration and atrophy .

Biodegradation Studies

Interestingly, this compound has also been studied for its biodegradability:

- Yeast Activity : A novel enzymatic dehalogenating activity was observed with Saccharomyces cerevisiae under aerobic conditions. Optimal degradation rates were achieved at specific pH levels and glucose concentrations .

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Glycolysis Inhibition | Reduced sperm motility due to enzyme inhibition; reversible effects upon cessation of exposure. |

| Spermatotoxicity | Decreased testosterone secretion; testicular degeneration observed in long-term studies. |

| Renal Toxicity | Increased diuresis and proteinuria; acute glomerular nephritis noted in histological studies. |

| Biodegradation Potential | Effective degradation by Saccharomyces cerevisiae under optimal conditions. |

Propiedades

IUPAC Name |

(2R)-3-chloropropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZWWUDQMAHNAQ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CCl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205710 | |

| Record name | alpha-Chlorohydrin, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57090-45-6 | |

| Record name | (2R)-3-Chloro-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57090-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chlorohydrin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057090456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Chlorohydrin, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-chloropropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-3-chloropropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-CHLOROHYDRIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64YMO02KAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.